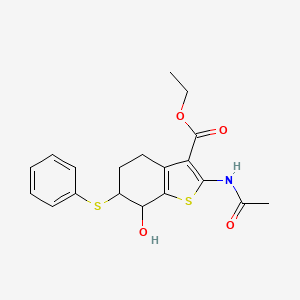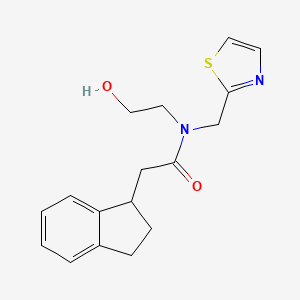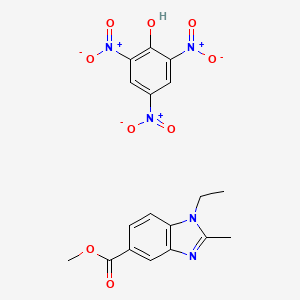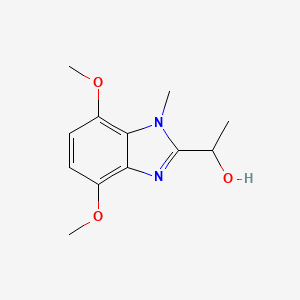
N-(2,5-dimethoxyphenyl)-N'-4-pyridinylurea
説明
N-(2,5-dimethoxyphenyl)-N'-4-pyridinylurea, commonly known as DPU-4, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. DPU-4 belongs to the class of urea derivatives and has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of DPU-4 is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. DPU-4 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. DPU-4 also inhibits the activation of STAT3, a transcription factor that plays a crucial role in cancer growth and inflammation. In neurodegenerative disorders, DPU-4 has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DPU-4 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DPU-4 also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, DPU-4 has been shown to protect neuronal cells from oxidative stress and improve cognitive function.
実験室実験の利点と制限
DPU-4 has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DPU-4 also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of DPU-4 is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research related to DPU-4. One area of research is to investigate the potential of DPU-4 as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders in clinical trials. Another area of research is to further elucidate the mechanism of action of DPU-4 and identify its molecular targets. Additionally, the development of more water-soluble derivatives of DPU-4 could improve its efficacy and administration in vivo.
科学的研究の応用
DPU-4 has been extensively studied for its potential therapeutic properties in various preclinical models. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer, DPU-4 has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Inflammation is a common factor in many diseases, and DPU-4 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, DPU-4 has been shown to protect neuronal cells from oxidative stress and improve cognitive function.
特性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-3-4-13(20-2)12(9-11)17-14(18)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGUIMDZDHVKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-pyridin-4-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}morpholine](/img/structure/B3821829.png)
![1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-2-piperidinone](/img/structure/B3821835.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}acetamide](/img/structure/B3821836.png)
![N-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B3821849.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3821853.png)
![N-{[(2-fluorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3821857.png)
![N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3821858.png)
![isobutyl [(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]carbamate](/img/structure/B3821866.png)

![N-({[2-nitro-4-(trifluoromethyl)phenyl]amino}carbonyl)-2-phenoxyacetamide](/img/structure/B3821882.png)


